

Commercial availability of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Cat. No.: B1391538

[Get Quote](#)

An In-Depth Technical Guide to **2-(Difluoromethyl)-4-fluoro-1-nitrobenzene** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic chemical intermediate, **2-(Difluoromethyl)-4-fluoro-1-nitrobenzene**. It moves beyond a simple cataloging of properties to provide an in-depth analysis of its commercial landscape, applications, and the scientific rationale for its use in modern therapeutic design.

Strategic Overview: The Value Proposition in Medicinal Chemistry

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene (CAS No: 63878-71-7) is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its utility is derived from the unique interplay of its three core functional groups: the nitro group, the aromatic fluorine atom, and the difluoromethyl group.

- The Nitro Group as a Versatile Handle: The nitro moiety is a cornerstone of synthetic chemistry, readily serving as a precursor to an aniline derivative via reduction. This transformation opens a gateway to a vast array of subsequent reactions, including amide

bond formation, sulfonylation, and the construction of heterocyclic systems, which are prevalent in pharmaceuticals.

- **The Impact of Fluorine in Drug Design:** The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance a drug candidate's profile.[\[1\]](#)[\[2\]](#) Fluorine's high electronegativity can modulate the acidity (pK_a) of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins.[\[3\]](#)
- **The Difluoromethyl Group (CHF_2): A Modern Bioisostere:** The difluoromethyl group is of particular interest as it can serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or methyl (- CH_3) groups. It is less lipophilic than the related trifluoromethyl (- CF_3) group and possesses the unique ability to act as a hydrogen bond donor, potentially introducing new, favorable interactions with biological targets.[\[4\]](#) This modulation of lipophilicity, electronic properties, and conformational preference makes it a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[\[1\]](#)[\[4\]](#)

The combination of these features in a single, commercially available molecule provides a streamlined starting point for the synthesis of novel compounds, particularly in the fields of oncology, neurology, and infectious diseases.

Physicochemical Properties and Commercial Profile

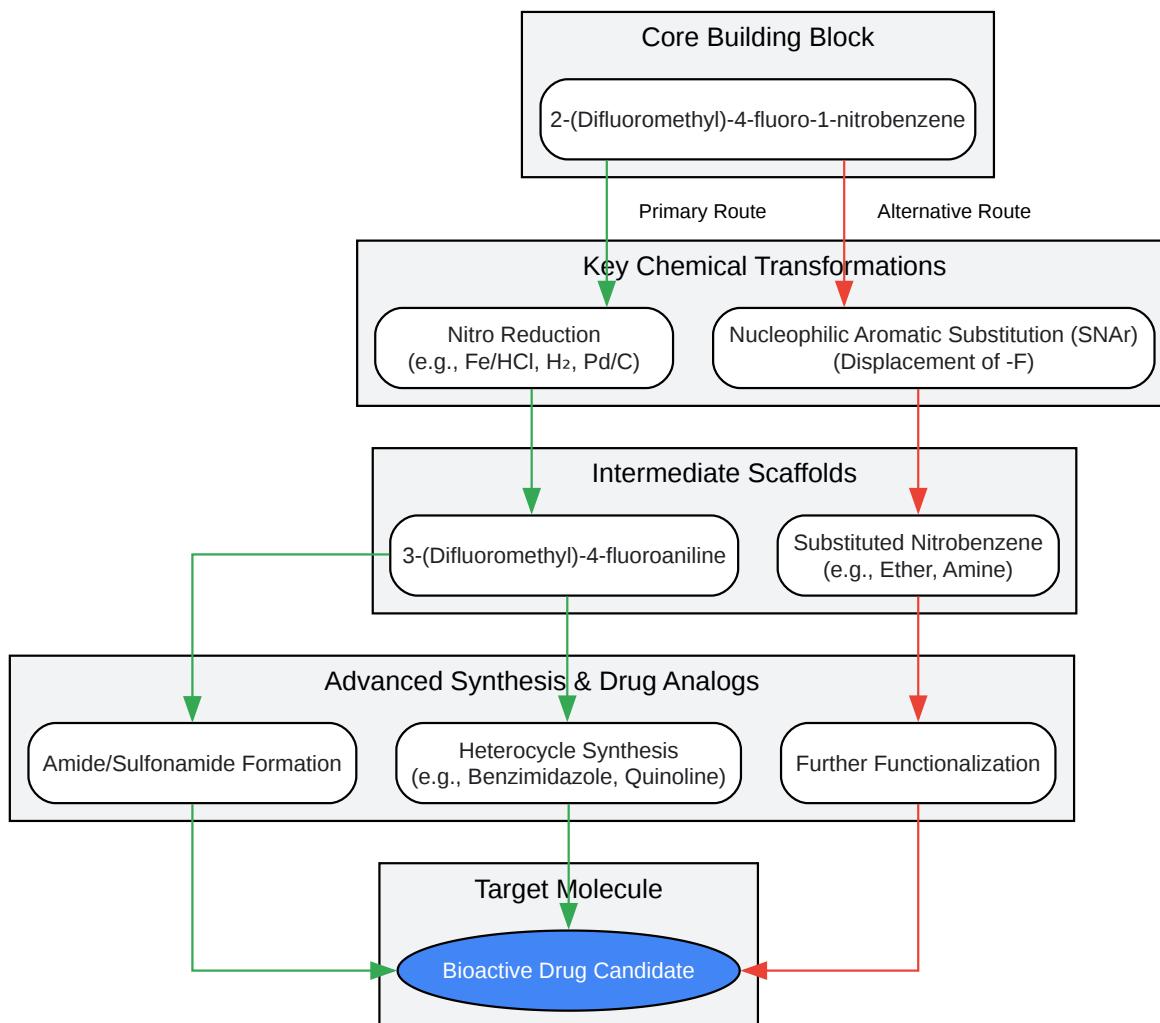
A thorough understanding of the compound's properties is critical for its effective use in a laboratory setting.

Table 1: Key Properties of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Property	Value	Source(s)
CAS Number	63878-71-7	[5]
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	[5]
Molecular Weight	191.11 g/mol	[5]
MDL Number	MFCD14698657	[5]
Purity/Specification	Typically ≥95-98%	[6] [7]
SMILES Code	O=--INVALID-LINK--[O-]	[5]
Storage Conditions	Inert atmosphere, 2-8°C	[5] [7]

Commercial Availability

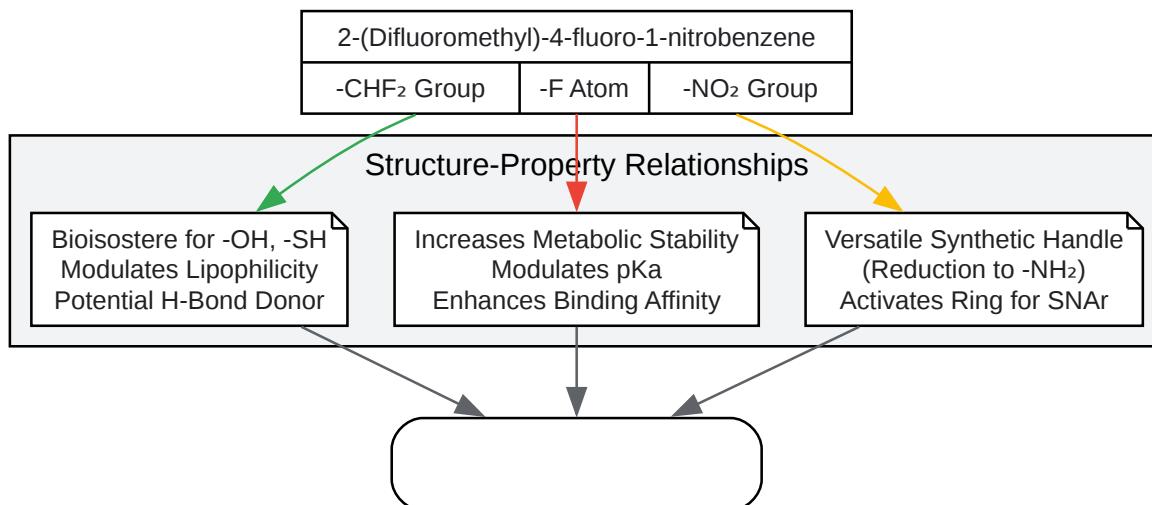
2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is available from several chemical suppliers, primarily catering to research and development quantities. Bulk inquiries are typically handled on a case-by-case basis.


Table 2: Selected Commercial Suppliers

Supplier	Product Name	CAS Number	Purity
Sigma-Aldrich (Merck)	2-(difluoromethyl)-1-fluoro-4-nitrobenzene	63878-71-7	Not specified
BLDpharm	2-(Difluoromethyl)-1-fluoro-4-nitrobenzene	63878-71-7	Not specified
ChemScene	1-(Difluoromethyl)-4-fluoro-2-nitrobenzene	1214364-90-5	≥98%
Lab-Chemicals.com	4-(Difluoromethyl)-1-fluoro-2-nitrobenzene	61324-89-8	95%

*Note: Isomeric variations exist. Researchers must verify the specific substitution pattern required for their synthetic route.

Synthetic & Application Logic


The strategic value of this compound is best understood through its application workflow in a typical drug discovery campaign.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways originating from the title compound.

The primary synthetic route involves the reduction of the nitro group to form the corresponding aniline. This intermediate is a versatile platform for building complex molecular architectures. The fluorine atom, activated by the electron-withdrawing nitro group, can also undergo nucleophilic aromatic substitution (SNAr), providing an alternative path for diversification.

[Click to download full resolution via product page](#)

Caption: Relationship between structure and medicinal properties.

Safety, Handling, and Disposal

As with any nitroaromatic compound, proper safety protocols are mandatory. The information provided here is a summary and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).

Table 3: GHS Hazard and Precautionary Statements

Category	Statement Code	Description
Hazard	H301/H302	Toxic or Harmful if swallowed. [8]
	H315	Causes skin irritation. [8]
	H319	Causes serious eye irritation. [8]
	H335	May cause respiratory irritation. [8]
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray. [9] [10]
P270		Do not eat, drink or smoke when using this product. [9] [10]
P280		Wear protective gloves/protective clothing/eye protection/face protection. [9] [10]
Response	P301+P310/P317	IF SWALLOWED: Immediately call a POISON CENTER/doctor or get medical help. [8] [9]
P302+P352		IF ON SKIN: Wash with plenty of water. [9]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8] [10]
Storage	P403+P233	Store in a well-ventilated place. Keep container tightly closed. [9] [10]

P405	Store locked up. [9]	
Disposal	P501	Dispose of contents/container to an approved waste disposal plant. [9] [10]

Experimental Protocol: General Handling Procedure

- Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
- Dispensing: As the compound may be a solid or low-melting liquid, use appropriate spatulas or syringes for transfer. Avoid creating dust.
- Waste Disposal: Contaminated materials and excess reagents must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge to drains.

Conclusion

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene represents a sophisticated and highly valuable starting material for drug discovery and development. Its commercial availability provides researchers with direct access to a scaffold that combines three key functional motifs, each contributing to the potential for creating novel therapeutics with optimized properties. A comprehensive understanding of its chemical behavior, safety profile, and the strategic rationale for its use is essential for leveraging its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 63878-71-7|2-(Difluoromethyl)-1-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Commercial availability of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1391538#commercial-availability-of-2-difluoromethyl-4-fluoro-1-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com